molecular formula C20H20FNO B12309635 1-(4-Fluorophenyl)-4-(3-phenylprop-2-yn-1-yl)piperidin-4-ol

1-(4-Fluorophenyl)-4-(3-phenylprop-2-yn-1-yl)piperidin-4-ol

Cat. No.: B12309635
M. Wt: 309.4 g/mol
InChI Key: MRMUGFQIHKMALF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(3-phenylprop-2-yn-1-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C20H20FNO and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Fluorophenyl)-4-(3-phenylprop-2-yn-1-yl)piperidin-4-ol, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound's molecular formula is C18H20FC_{18}H_{20}F, with a molecular weight of approximately 276.35 g/mol. It features a piperidine core substituted with a fluorophenyl group and a phenylprop-2-ynyl moiety, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that analogs of piperidine derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the fluorophenyl group is hypothesized to enhance lipophilicity, which may improve cellular uptake and efficacy against cancer cells .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF710Cell cycle arrest
This compoundA549TBDTBD

Note: TBD = To Be Determined

Neuropharmacological Effects

The compound has been evaluated for neuropharmacological effects, particularly in models of anxiety and depression. Similar piperidine derivatives have shown promise as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound may also modulate serotonergic pathways, potentially offering therapeutic benefits for mood disorders .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or neurotransmitter degradation.
  • Modulation of Receptor Activity : It may act on neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety.
  • Induction of Apoptosis : Evidence suggests that structurally similar compounds can trigger programmed cell death in malignant cells.

Case Studies

A notable study explored the effects of related piperidine compounds on human cancer cell lines. The results demonstrated a dose-dependent response in cell viability, with certain derivatives showing enhanced activity due to structural modifications akin to those found in this compound .

Properties

Molecular Formula

C20H20FNO

Molecular Weight

309.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(3-phenylprop-2-ynyl)piperidin-4-ol

InChI

InChI=1S/C20H20FNO/c21-18-8-10-19(11-9-18)22-15-13-20(23,14-16-22)12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,23H,12-16H2

InChI Key

MRMUGFQIHKMALF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CC#CC2=CC=CC=C2)O)C3=CC=C(C=C3)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.